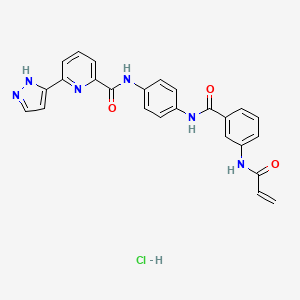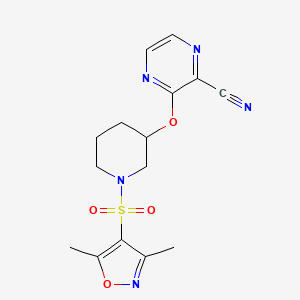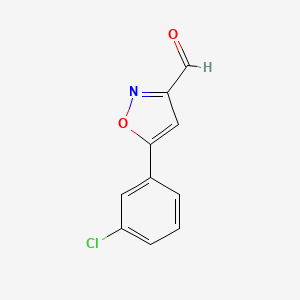
JH-X-119-01 (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
JH-X-119-01 (hydrochloride) is a potent and selective inhibitor of interleukin-1 receptor-associated kinases 1 (IRAK1). This compound has shown significant potential in ameliorating lipopolysaccharide-induced sepsis in mice . It is primarily used in scientific research to study its effects on IRAK1 and its potential therapeutic applications .
Preparation Methods
The synthesis of JH-X-119-01 (hydrochloride) involves several steps, including the preparation of the core structure and subsequent modifications to introduce the hydrochloride group. The synthetic route typically involves the following steps:
Formation of the Core Structure: The core structure of JH-X-119-01 is synthesized using a series of organic reactions, including condensation, cyclization, and functional group transformations.
Industrial production methods for JH-X-119-01 (hydrochloride) are similar to the laboratory synthesis but are scaled up to meet the demand for research purposes. The process involves optimizing reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
JH-X-119-01 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxidized derivatives, while reduction may yield reduced forms of the compound .
Scientific Research Applications
JH-X-119-01 (hydrochloride) has several scientific research applications, including:
Chemistry: It is used to study the inhibition of IRAK1 and its effects on various biochemical pathways.
Biology: The compound is used to investigate the role of IRAK1 in immune responses and inflammation.
Medicine: JH-X-119-01 (hydrochloride) is explored for its potential therapeutic applications in treating inflammatory diseases and certain types of cancer.
Industry: The compound is used in the development of new drugs and therapeutic agents targeting IRAK1.
Mechanism of Action
JH-X-119-01 (hydrochloride) exerts its effects by selectively inhibiting IRAK1. The inhibition of IRAK1 disrupts the signaling pathways involved in inflammation and immune responses. Specifically, the compound binds to the active site of IRAK1, preventing its phosphorylation and subsequent activation of downstream signaling molecules such as nuclear factor kappa B (NF-κB). This leads to a reduction in the production of pro-inflammatory cytokines and other mediators .
Comparison with Similar Compounds
JH-X-119-01 (hydrochloride) is unique in its high selectivity for IRAK1 compared to other similar compounds. Some similar compounds include:
IRAK4 Inhibitors: These compounds inhibit IRAK4, another kinase involved in the same signaling pathway. they may not be as selective for IRAK1 as JH-X-119-01 (hydrochloride).
BTK Inhibitors: Bruton’s tyrosine kinase (BTK) inhibitors target a different kinase in the same pathway.
The uniqueness of JH-X-119-01 (hydrochloride) lies in its ability to selectively inhibit IRAK1 without affecting other kinases, making it a valuable tool for studying IRAK1-specific pathways and developing targeted therapies.
Properties
IUPAC Name |
N-[4-[[3-(prop-2-enoylamino)benzoyl]amino]phenyl]-6-(1H-pyrazol-5-yl)pyridine-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N6O3.ClH/c1-2-23(32)27-19-6-3-5-16(15-19)24(33)28-17-9-11-18(12-10-17)29-25(34)22-8-4-7-20(30-22)21-13-14-26-31-21;/h2-15H,1H2,(H,26,31)(H,27,32)(H,28,33)(H,29,34);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUFHXMGSECIZAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CC(=N3)C4=CC=NN4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-[3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/new.no-structure.jpg)
![4-[benzyl(methyl)sulfamoyl]-N-(3,5-dimethylphenyl)benzamide](/img/structure/B2769881.png)

![5-bromo-N-[2-(3-chlorophenyl)-2-methoxypropyl]furan-2-carboxamide](/img/structure/B2769883.png)

![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(4-methoxyphenyl)butanoic acid](/img/structure/B2769888.png)


![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-9H-xanthene-9-carboxamide](/img/structure/B2769894.png)
![N-(2,5-dimethylphenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2769895.png)
![2-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2769896.png)
![2-[(4-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)methyl]quinolin-8-yl 2-methoxyacetate](/img/structure/B2769897.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2769899.png)
![(Z)-({3-[(2-chloro-6-fluorophenyl)methyl]-2,4-dihydroxyphenyl}methylidene)(methyl)oxidoazanium](/img/structure/B2769902.png)
